Diethylamine hydrobromide

Catalog No.
S637273
CAS No.
6274-12-0
M.F
C4H12BrN
M. Wt
154.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine hydrobromide

CAS Number

6274-12-0

Product Name

Diethylamine hydrobromide

IUPAC Name

N-ethylethanamine;hydrobromide

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N

SMILES

CCNCC.Br

Synonyms

diethylamine, diethylamine acetate, diethylamine hydrobromide, diethylamine hydrochloride, diethylamine perchlorate, diethylamine phosphate (1:1), diethylamine sulfate, diethylamine sulfite (1:1)

Canonical SMILES

CCNCC.Br

Organic Synthesis:

DEAB serves as a precursor in the synthesis of various organic compounds. Its role lies in introducing the diethylamino (–N(C₂H₅)₂) functional group into molecules. One example is its use in the synthesis of α-bromovinyltrimethylsilane, a key intermediate in the production of certain organosilicon compounds [].

Proteomics Research:

DEAB finds application in proteomics research, specifically in protein precipitation protocols. It acts as a chaotropic agent, disrupting the interactions between water molecules and protein molecules, leading to protein precipitation. This allows researchers to isolate and purify specific proteins from complex mixtures [].

Deuterium-labeled Analogue:

A specifically labeled version of DEAB, Diethylamine-d₁₀ hydrobromide, is available for research purposes. This variant has ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure. This isotopic substitution allows researchers to study the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy with improved sensitivity and resolution [].

Diethylamine hydrobromide is an organic compound with the chemical formula C4H12BrNC_4H_{12}BrN and a molecular weight of approximately 154.05 g/mol. It appears as a white to almost white crystalline solid that is soluble in water. This compound is the hydrobromide salt of diethylamine, a secondary amine characterized by its flammable and weakly alkaline properties. Diethylamine hydrobromide is commonly produced in a laboratory setting and has been noted for its strong ammonia-like odor, similar to its parent compound, diethylamine .

Typical of amines, including:

  • Alkylation Reactions: It can react with alkyl halides to form more complex amines.
  • Mannich Reactions: This involves the formation of β-amino carbonyl compounds through the reaction of diethylamine hydrobromide with formaldehyde and a ketone or aldehyde.
  • Formation of Tertiary Amines: By reacting with other amines, it can yield tertiary amines.

The presence of the bromide ion can also facilitate nucleophilic substitution reactions, enhancing its reactivity in organic synthesis .

Diethylamine hydrobromide exhibits notable biological activities, particularly as a Dipeptidyl Peptidase IV inhibitor, which is significant in treating metabolic disorders such as diabetes. It has shown anti-inflammatory properties and potential therapeutic effects against certain metabolic diseases . Research indicates that its inhibition of Dipeptidyl Peptidase IV may contribute to improved glucose metabolism and reduced inflammation.

The synthesis of diethylamine hydrobromide typically involves the following steps:

  • Synthesis of Diethylamine: Diethylamine can be synthesized by reacting ethanol with ammonia under specific conditions.
  • Formation of Hydrobromide Salt: Diethylamine is then reacted with hydrobromic acid to yield diethylamine hydrobromide. This reaction typically occurs in an aqueous solution, where the amine reacts with the acid to form the corresponding salt.

This method ensures high purity and yield, making it suitable for laboratory applications .

Diethylamine hydrobromide finds use in various fields:

  • Pharmaceuticals: As a Dipeptidyl Peptidase IV inhibitor, it plays a role in drug formulations aimed at managing diabetes and other metabolic disorders.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Research: Used in biochemical studies due to its biological activity and reactivity.

Its unique properties make it valuable in both industrial and laboratory settings .

Interaction studies involving diethylamine hydrobromide have primarily focused on its role as a Dipeptidyl Peptidase IV inhibitor. These studies demonstrate its efficacy in modulating glucose metabolism and reducing inflammation in experimental models. Additionally, investigations into its interactions with other biochemical pathways suggest potential for broader applications in metabolic disease management .

Several compounds share structural similarities with diethylamine hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Characteristics
Diethylamine hydrochlorideC4H11ClNC_4H_{11}ClNMore corrosive; used similarly but less biological activity
TriethylamineC6H15NC_6H_{15}NTertiary amine; different reactivity profile
DimethylamineC2H7NC_2H_{7}NSmaller size; different biological activities
BenzylamineC7H9NC_7H_{9}NAromatic amine; distinct applications

Diethylamine hydrobromide stands out due to its specific role as a Dipeptidyl Peptidase IV inhibitor, making it particularly relevant for therapeutic applications related to metabolic disorders. Its solid-state properties and solubility further differentiate it from similar compounds .

Molecular Formula and Crystallographic Analysis

Diethylamine hydrobromide presents a well-defined molecular structure with the chemical formula C₄H₁₂BrN and a molecular weight of 154.05 grams per mole [1] [2]. The compound exists as the hydrobromide salt of diethylamine, where the basic amine functionality has been protonated and paired with a bromide anion [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is N-ethylethanamine hydrobromide [3].

The crystallographic analysis reveals that diethylamine hydrobromide crystallizes as a white to almost white powder or crystalline solid at room temperature [1] [2] [5]. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [1] [5]. The melting point demonstrates consistency across multiple sources, with reported values ranging from 215-221°C, with most precise measurements indicating 217-221°C [2] [6] [5].

PropertyValueSource
Molecular FormulaC₄H₁₂BrN [1] [2]
Molecular Weight154.05 g/mol [1] [2]
Melting Point217-221°C [2] [5]
Physical StateWhite to almost white powder/crystal [1] [5]
Solubility in WaterSoluble [1] [5]
Hygroscopic NatureYes [1] [5]

The canonical Simplified Molecular Input Line Entry System representation is CCNCC.Br, indicating the structural arrangement of the diethylammonium cation with the bromide anion [3]. The International Chemical Identifier key is AATGHKSFEUVOPF-UHFFFAOYSA-N, providing a unique identifier for this specific salt form [2] [3].

Spectroscopic Properties

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides critical structural information for diethylamine hydrobromide through both proton and carbon-13 nuclear magnetic resonance techniques [7] [8]. In the protonated form, the compound exhibits characteristic chemical shifts that reflect the electronic environment changes upon salt formation [9] [10].

For aliphatic ammonium salts like diethylamine hydrobromide, the proton nuclear magnetic resonance spectrum typically shows distinct patterns [9] [11]. The methyl groups of the ethyl chains appear as triplets in the range of 0.9-1.3 parts per million due to coupling with adjacent methylene protons [12] [10]. The methylene protons attached directly to the nitrogen atom are significantly deshielded and appear further downfield, typically in the 2.3-3.0 parts per million region [9] [10].

The formation of the hydrobromide salt introduces additional complexity to the nuclear magnetic resonance spectrum [9] [11]. The nitrogen-hydrogen proton in the ammonium form becomes exchangeable and may appear as a broad signal, often observable in the 0.5-5.0 parts per million range depending on concentration and hydrogen bonding effects [9] [10]. The exact chemical shift position varies significantly based on solvent conditions and sample concentration [10].

Nuclear Magnetic Resonance ParameterExpected RangeAssignment
Methyl protons (CH₃)0.9-1.3 ppmTriplet
Methylene protons (CH₂-N)2.3-3.0 ppmQuartet
Ammonium proton (NH⁺)0.5-5.0 ppmBroad singlet

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of diethylamine hydrobromide [8] [10]. The methyl carbons typically appear around 10-15 parts per million, while the methylene carbons attached to nitrogen are deshielded and appear approximately 20 parts per million downfield from their positions in neutral alkanes [10]. The quaternization effect of the nitrogen in the salt form further influences these chemical shifts [11] [10].

Infrared and Raman Spectral Features

Infrared spectroscopy provides valuable fingerprint information for diethylamine hydrobromide through characteristic vibrational modes [13] [14]. The compound exhibits several diagnostic absorption bands that distinguish it from the free base form [15] [16].

The carbon-hydrogen stretching vibrations appear in the 2850-2990 wavenumber region, characteristic of aliphatic compounds [14] [17]. These bands correspond to both symmetric and asymmetric stretching modes of the methyl and methylene groups present in the ethyl chains [13] [18].

The nitrogen-hydrogen stretching vibrations in the ammonium salt form show distinctly different characteristics compared to free amines [15] [16]. Primary and secondary amines typically show nitrogen-hydrogen stretching bands in the 3300-3500 wavenumber region [14] [15]. However, in the hydrobromide salt form, these bands are significantly modified due to the formation of the ammonium cation [19] [16].

Vibrational ModeWavenumber Range (cm⁻¹)IntensityAssignment
C-H stretch (alkyl)2850-2990Medium to StrongCH₃, CH₂ groups
N-H stretch (ammonium)Modified from free baseVariableNH⁺ groups
C-N stretch1000-1300MediumC-N bonds
CH₂ bend1440-1480MediumMethylene bending
CH₃ bend1365-1440MediumMethyl bending

The carbon-nitrogen stretching vibrations typically appear in the 1000-1300 wavenumber region for aliphatic amines [14] [20]. These bands may show splitting or shifting in the salt form due to the changed electronic environment around the nitrogen atom [19] [20].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [21] [22]. The technique is particularly useful for identifying the carbon-carbon and carbon-nitrogen stretching modes that may be weak or absent in infrared spectra [21] [22]. Raman spectroscopy also offers advantages in aqueous solutions, as water produces minimal interference [22].

Computational Modeling of Molecular Geometry

Computational chemistry approaches provide detailed insights into the three-dimensional structure and electronic properties of diethylamine hydrobromide [23] [24]. Density functional theory calculations have become the standard method for predicting molecular geometries and electronic properties of organic compounds [25] [26].

Molecular dynamics simulations offer additional perspectives on the dynamic behavior of diethylamine hydrobromide in various environments [27] [28]. These calculations can predict conformational preferences, intermolecular interactions, and bulk properties [29]. The General Amber Force Field has been successfully applied to study similar amine compounds and their dynamic properties [29].

Quantum chemical calculations using density functional theory methods provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties [24] [25]. The Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets has shown excellent performance for amine compounds [30] [31].

Computational MethodApplicationTypical Accuracy
Density Functional TheoryGeometry optimizationHigh
Molecular DynamicsDynamic propertiesGood
Quantum ChemistryElectronic propertiesExcellent
Machine LearningProperty predictionVariable

The computational modeling reveals important structural features including the preferred conformations of the ethyl groups, the geometry around the nitrogen center, and the interaction patterns with the bromide anion [26] [32]. These calculations support experimental observations and provide predictions for unmeasured properties [32].

Machine learning approaches are increasingly being applied to predict properties of amine compounds, including nucleophilicity indices and other reactivity parameters [26] [32]. These methods can rapidly screen large numbers of structures and predict density functional theory-level descriptors without the computational cost of full quantum chemical calculations [32].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6274-12-0

Dates

Last modified: 08-15-2023

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